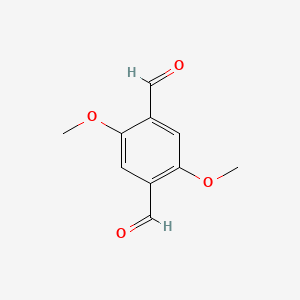

2,5-Dimethoxyterephthalaldehyde

Beschreibung

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

2,5-dimethoxyterephthalaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O4/c1-13-9-3-8(6-12)10(14-2)4-7(9)5-11/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSIIHTHHMPYKFP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1C=O)OC)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20345728 | |

| Record name | 2,5-Dimethoxyterephthalaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20345728 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7310-97-6 | |

| Record name | 2,5-Dimethoxyterephthalaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20345728 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,5-Dimethoxyterephthalaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2,5-Dimethoxyterephthalaldehyde from 1,4-Dimethoxybenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic routes for preparing 2,5-dimethoxyterephthalaldehyde, a valuable building block in medicinal chemistry and materials science, starting from the readily available precursor, 1,4-dimethoxybenzene (B90301). This document details the core synthetic strategies, provides in-depth experimental protocols, and presents quantitative data to facilitate the replication and optimization of these procedures in a research and development setting.

Introduction

This compound is a key intermediate in the synthesis of various complex organic molecules, including pharmaceuticals, agrochemicals, and functional materials. Its symmetrically substituted aromatic core, featuring two reactive aldehyde groups and two electron-donating methoxy (B1213986) groups, makes it an attractive scaffold for constructing diverse molecular architectures. The synthesis of this compound from 1,4-dimethoxybenzene typically involves a multi-step process, with the most common and effective route proceeding through a bis-chloromethylated intermediate followed by oxidation.

Primary Synthetic Pathway: Chloromethylation and Oxidation

The most widely employed and reliable method for the synthesis of this compound from 1,4-dimethoxybenzene involves a two-step sequence:

-

Bis-chloromethylation: 1,4-dimethoxybenzene is first subjected to a bis-chloromethylation reaction to introduce chloromethyl groups at the 2 and 5 positions, yielding 2,5-bis(chloromethyl)-1,4-dimethoxybenzene.

-

Oxidation: The resulting bis(chloromethyl) intermediate is then oxidized to the corresponding dialdehyde (B1249045). Several methods can be employed for this transformation, with the Sommelet reaction being a prominent example.

This pathway is favored due to the relatively high yields and the accessibility of the required reagents.

Caption: Synthetic workflow for this compound.

Experimental Protocols

The following sections provide detailed experimental procedures for the key steps in the synthesis of this compound.

Step 1: Synthesis of 2,5-Bis(chloromethyl)-1,4-dimethoxybenzene

This procedure is adapted from the method described by Ji, X. et al. for the synthesis of a precursor to 2,5-dihydroxyterephthalaldehyde.[1][2][3]

Materials:

-

1,4-Dimethoxybenzene

-

Paraformaldehyde

-

Concentrated Hydrochloric Acid (37 wt%)

-

1,4-Dioxane

-

Acetone

-

Deionized Water

-

Round-bottom flask equipped with a reflux condenser and magnetic stirrer

-

Heating mantle

-

Ice bath

-

Büchner funnel and filter paper

-

Vacuum flask

Procedure:

-

In a round-bottom flask, dissolve 10 g (72.3 mmol) of 1,4-dimethoxybenzene in 60 mL of 1,4-dioxane.

-

To this solution, add 5 mL of formaldehyde (B43269) (37 wt%) and 3.0 g (100 mmol) of paraformaldehyde.

-

Heat the reaction mixture to 90°C with stirring.

-

Once the temperature has stabilized, add 10 mL of concentrated hydrochloric acid dropwise.

-

Continue heating at 90°C for 1 hour.

-

After 1 hour, introduce an additional 30 mL of concentrated hydrochloric acid into the reaction system.

-

Cool the reaction mixture to room temperature, which should result in the precipitation of the product.

-

Collect the precipitate by vacuum filtration using a Büchner funnel.

-

Wash the collected solid with deionized water.

-

Dry the product under vacuum.

-

For further purification, the crude product can be recrystallized from acetone.

Step 2: Synthesis of this compound via the Sommelet Reaction

This protocol is an adaptation of the subsequent steps described by Ji, X. et al., focusing on the formation of the dimethoxy dialdehyde intermediate.[1][2][3]

Materials:

-

2,5-Bis(chloromethyl)-1,4-dimethoxybenzene (from Step 1)

-

Hexamethylenetetramine

-

Acetic Acid

-

Deionized Water

-

Anhydrous Magnesium Sulfate

-

Round-bottom flask with reflux condenser and magnetic stirrer

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Silica (B1680970) gel for column chromatography

-

Petroleum ether

Procedure:

-

In a round-bottom flask, combine 5 g (21.3 mmol) of 2,5-bis(chloromethyl)-1,4-dimethoxybenzene and 6 g (42.5 mmol) of hexamethylenetetramine in 50 mL of chloroform.

-

Heat the mixture to 90°C and stir for 24 hours.

-

After 24 hours, cool the reaction to room temperature and collect the precipitated solid by filtration.

-

Wash the collected solid with chloroform and dry under vacuum.

-

Dissolve the dried solid in deionized water and add 10 mL of acetic acid to acidify the solution.

-

Heat the acidified solution at 90°C with stirring for 24 hours to hydrolyze the intermediate.

-

After cooling to room temperature, extract the aqueous mixture with dichloromethane (3 x 50 mL).

-

Combine the organic extracts and dry over anhydrous magnesium sulfate.

-

Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude this compound.

-

Purify the crude product by column chromatography on silica gel, eluting with a mixture of dichloromethane and petroleum ether (e.g., a 2:1 ratio) to afford the pure product.

Alternative Synthetic Considerations

While the chloromethylation followed by the Sommelet reaction is a robust method, other synthetic strategies can be considered, though they may be less efficient.

-

Direct Oxidation of the Bis(chloromethyl) Intermediate: Alternative oxidizing agents can be used to convert 2,5-bis(chloromethyl)-1,4-dimethoxybenzene to the dialdehyde. These methods, such as the Hass-Venderbilt reaction (using sodium nitrate (B79036) in dimethyl sulfoxide), may offer milder conditions but require careful optimization.

-

Direct Diformylation: Direct introduction of two formyl groups onto the 1,4-dimethoxybenzene ring is challenging. The Vilsmeier-Haack reaction, a common formylation method, is reported to be low-yielding for 1,4-dimethoxybenzene. The Rieche formylation using dichloromethyl methyl ether and a Lewis acid like titanium tetrachloride has been reported to yield 2,5-dimethoxyterephthaldehyde, but often as a minor product.

Data Presentation

The following table summarizes the key quantitative data for the primary synthetic pathway. It is important to note that the yields can vary depending on the reaction scale and purification methods.

| Step | Starting Material | Key Reagents | Solvent | Temperature (°C) | Time (h) | Product | Reported Yield (%) |

| 1. Bis-chloromethylation | 1,4-Dimethoxybenzene | Paraformaldehyde, HCl | 1,4-Dioxane | 90 | 1 | 2,5-Bis(chloromethyl)-1,4-dimethoxybenzene | Not explicitly stated for this intermediate in the primary reference, but this reaction is generally high-yielding. |

| 2. Sommelet Reaction & Hydrolysis | 2,5-Bis(chloromethyl)-1,4-dimethoxybenzene | Hexamethylenetetramine, Acetic Acid | Chloroform, Water | 90 | 24 + 24 | This compound | Yields for the dimethoxy compound are not explicitly reported in the reference, which focuses on the dihydroxy analog. Yields for Sommelet reactions can be moderate to good. |

Logical Relationships in the Sommelet Reaction

The Sommelet reaction involves a series of well-defined steps, from the formation of a quaternary ammonium (B1175870) salt to its final hydrolysis to the aldehyde.

References

physical and chemical properties of 2,5-Dimethoxyterephthalaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,5-Dimethoxyterephthalaldehyde is an aromatic organic compound that has garnered significant interest in the fields of materials science and organic synthesis. Its rigid structure, featuring a benzene (B151609) ring functionalized with two methoxy (B1213986) and two aldehyde groups, makes it a valuable precursor, particularly as a linker molecule in the synthesis of Covalent Organic Frameworks (COFs).[1][2][3] These highly ordered, porous crystalline polymers have shown promise in a variety of applications, including gas storage, catalysis, and drug delivery.[2][4] This guide provides a comprehensive overview of the physical and chemical properties, synthesis, and characterization of this compound.

Core Physical and Chemical Properties

This compound is typically a white to yellow crystalline powder.[5] Its core identifiers and physical properties are summarized in the table below. It is important to note that there are some discrepancies in the reported values for melting and boiling points across different commercial and literature sources, which may be attributed to variations in purity and measurement conditions.

| Property | Value |

| IUPAC Name | This compound[6] |

| Synonyms | 2,5-Dimethoxy-1,4-benzenedicarboxaldehyde, 2,5-Dimethoxybenzene-1,4-dicarboxaldehyde[6] |

| CAS Number | 7310-97-6[6] |

| Molecular Formula | C₁₀H₁₀O₄[6] |

| Molecular Weight | 194.18 g/mol [6] |

| Appearance | White to yellow crystals or powder[5] |

| Melting Point | 209-213 °C |

| Boiling Point | 371.4 °C at 760 mmHg |

| Solubility | Soluble in organic solvents such as ethanol (B145695) and dichloromethane; less soluble in water.[7] |

| Purity (typical) | ≥96.0% (GC)[5] |

Spectral Data for Characterization

| Technique | Data |

| ¹H NMR | (CDCl₃, 300 MHz) δ 10.50 (s, 2H), 7.26 (s, 2H), 3.95 (s, 6H) |

| ¹³C NMR | (CDCl₃, 101 MHz) δ 189.19, 155.73, 129.15, 110.92, 56.23 |

Experimental Protocols

Synthesis of this compound

A common synthetic route to this compound proceeds via the demethylation of 2,5-dihydroxyterephthalaldehyde (B1588973), which itself can be synthesized from 1,4-dimethoxybenzene (B90301).[8][9] The following is a representative protocol:

Step 1: Synthesis of 2,5-dihydroxyterephthalaldehyde from 1,4-dimethoxybenzene [8]

-

Dissolve 1,4-dimethoxybenzene (10 g, 72.3 mmol) in 1,4-dioxane (B91453) (60 mL).

-

Add formaldehyde (B43269) (37 wt%, 5 mL) and paraformaldehyde (3.0 g, 100 mmol).

-

Heat the mixture to 90°C.

-

Add concentrated hydrochloric acid (10 mL) dropwise.

-

Continue heating at 90°C for 1 hour.

-

Introduce an additional 30 mL of concentrated hydrochloric acid into the reaction.

-

Cool the mixture to room temperature, which should result in the formation of a precipitate.

-

Collect the precipitate by filtration, wash with water, and dry under vacuum.

-

Recrystallize the crude product from acetone (B3395972) to yield 1,4-bis(chloromethyl)-2,5-dimethoxybenzene.

-

Add the resulting product (5 g, 21.3 mmol) and hexamethylenetetramine (6 g, 42.5 mmol) to chloroform (B151607) (50 mL).

-

Heat the mixture at 90°C and stir for 24 hours.

-

Cool to room temperature, filter to collect the pellet, wash with chloroform, and dry under vacuum.

-

Dissolve the dried product in water and acidify with acetic acid (10 mL).

-

Heat at 90°C with stirring for 24 hours, then cool to room temperature.

-

Extract the product with dichloromethane.

-

Dry the organic phase with anhydrous magnesium sulfate (B86663) and evaporate the solvent under reduced pressure to obtain 2,5-dihydroxyterephthalaldehyde.

Step 2: Methylation to this compound

Standard methylation procedures, such as using dimethyl sulfate or methyl iodide in the presence of a suitable base (e.g., potassium carbonate) in a polar aprotic solvent (e.g., acetone or DMF), can be employed to convert the hydroxyl groups of 2,5-dihydroxyterephthalaldehyde to methoxy groups, yielding the final product. The reaction progress should be monitored by thin-layer chromatography (TLC), and the final product purified by recrystallization or column chromatography.

Applications in Research and Development

The primary application of this compound is as a building block for the synthesis of Covalent Organic Frameworks (COFs).[1][2][3] The aldehyde functional groups readily undergo condensation reactions with amine-containing monomers to form highly ordered, porous crystalline structures.[1][2] These COFs are being investigated for a range of applications, including:

-

Drug Delivery: The porous nature of COFs allows for the encapsulation and controlled release of therapeutic agents.[4]

-

Adsorbents: They can be used as solid-phase extraction materials for sample preparation in analytical methods.[7][10]

-

Catalysis: The ordered structure and potential for functionalization make COFs promising candidates as catalysts or catalyst supports.

Currently, there is limited evidence to suggest that this compound itself possesses direct biological or pharmacological activity. Its utility in the drug development sphere is primarily as a component in the creation of advanced drug delivery systems.

Visualized Synthesis Workflow

The synthesis of 2,5-dihydroxyterephthalaldehyde, a precursor to this compound, can be visualized as a multi-step process.

Caption: Workflow for the synthesis of 2,5-dihydroxyterephthalaldehyde.

Safety Information

This compound is classified as a hazardous substance. It is known to cause skin and serious eye irritation, and may cause respiratory irritation.[6] Standard laboratory safety precautions, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat, should be strictly followed when handling this compound. Work should be conducted in a well-ventilated area or a fume hood.

References

- 1. mdpi.com [mdpi.com]

- 2. Covalent Organic Frameworks: Synthesis, Properties and Applications—An Overview [mdpi.com]

- 3. chemscene.com [chemscene.com]

- 4. This compound - CD Bioparticles [cd-bioparticles.net]

- 5. This compound, 97%, Thermo Scientific Chemicals 1 g | Request for Quote [thermofisher.com]

- 6. This compound | C10H10O4 | CID 606648 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. CAS 7310-97-6: 2,5-Dimethoxy-1,4-benzenedicarboxaldehyde [cymitquimica.com]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. drpress.org [drpress.org]

- 10. This compound | 7310-97-6 | FD66165 [biosynth.com]

Unraveling the Molecular Architecture: A Technical Guide to the Structure Elucidation of 2,5-Dimethoxyterephthalaldehyde

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the structure elucidation of 2,5-Dimethoxyterephthalaldehyde, a key building block in the synthesis of advanced materials with applications in drug delivery and diagnostics.

Introduction

This compound, with the chemical formula C₁₀H₁₀O₄ and a molecular weight of 194.18 g/mol , is a symmetrically substituted aromatic dialdehyde. Its rigid structure and reactive aldehyde functional groups make it a valuable precursor in the construction of complex molecular architectures, most notably Covalent Organic Frameworks (COFs). Understanding its precise molecular structure is paramount for the rational design and synthesis of these advanced materials. This document details the analytical techniques employed for its structure elucidation, including spectroscopic and crystallographic methods.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₀O₄ | [1] |

| Molecular Weight | 194.18 g/mol | [1] |

| CAS Number | 7310-97-6 | [2] |

| Appearance | White to yellow crystalline powder | [2] |

| Melting Point | 209-213 °C | |

| Solubility | Soluble in organic solvents like ethanol (B145695) and dichloromethane |

Spectroscopic Elucidation

The molecular structure of this compound has been unequivocally confirmed through a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of the hydrogen and carbon atoms within the molecule.

The ¹H NMR spectrum of this compound is characterized by its simplicity, which is a direct consequence of the molecule's high degree of symmetry.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 10.5 | Singlet | 2H | Aldehydic protons (-CHO) |

| 7.33 | Singlet | 2H | Aromatic protons (Ar-H) |

| 3.93 | Singlet | 6H | Methoxy (B1213986) protons (-OCH₃) |

Interpretation:

-

The downfield chemical shift of the singlet at 10.5 ppm is characteristic of aldehydic protons, which are deshielded by the electron-withdrawing carbonyl group.

-

The singlet at 7.33 ppm corresponds to the two equivalent aromatic protons. Their equivalence is due to the C₂ᵥ symmetry of the molecule.

-

The singlet at 3.93 ppm, integrating to six protons, is assigned to the two equivalent methoxy groups attached to the aromatic ring.

The proton-decoupled ¹³C NMR spectrum further corroborates the symmetrical nature of the molecule.

| Chemical Shift (δ) ppm | Assignment |

| 189.2 | Aldehydic Carbonyl Carbon (C=O) |

| 155.7 | Aromatic Carbon (C-OCH₃) |

| 129.2 | Aromatic Carbon (C-CHO) |

| 110.9 | Aromatic Carbon (C-H) |

| 56.2 | Methoxy Carbon (-OCH₃) |

Interpretation:

-

The signal at 189.2 ppm is indicative of the carbonyl carbon of the aldehyde functional groups.

-

The signals at 155.7 ppm and 129.2 ppm are assigned to the quaternary aromatic carbons directly bonded to the methoxy and aldehyde groups, respectively.

-

The peak at 110.9 ppm corresponds to the protonated aromatic carbons.

-

The upfield signal at 56.2 ppm is characteristic of the carbon atoms of the methoxy groups.

Infrared (IR) Spectroscopy

The FT-IR spectrum of this compound displays characteristic absorption bands that confirm the presence of its key functional groups.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2850 & ~2750 | Medium | C-H stretch of aldehyde |

| ~1685 | Strong, Sharp | C=O stretch of aromatic aldehyde |

| ~1600 & ~1480 | Medium | C=C stretch of aromatic ring |

| ~1250 & ~1050 | Strong | C-O stretch of aryl ether |

Interpretation:

-

The pair of medium intensity bands around 2850 cm⁻¹ and 2750 cm⁻¹ are characteristic of the C-H stretching vibration of the aldehyde group (Fermi resonance).

-

A strong and sharp absorption band around 1685 cm⁻¹ is a clear indication of the C=O stretching vibration of the conjugated aldehyde.

-

The bands in the 1600-1480 cm⁻¹ region are attributed to the C=C stretching vibrations within the aromatic ring.

-

The strong bands around 1250 cm⁻¹ and 1050 cm⁻¹ correspond to the asymmetric and symmetric C-O stretching of the aryl ether groups, respectively.

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) provides information about the molecular weight and fragmentation pattern of the molecule.

| m/z | Relative Intensity | Assignment |

| 194 | High | [M]⁺ (Molecular Ion) |

| 179 | High | [M - CH₃]⁺ |

| 165 | Medium | [M - CHO]⁺ |

| 148 | Medium | [M - CHO - H - CO]⁺ |

Interpretation: The mass spectrum shows a prominent molecular ion peak [M]⁺ at m/z 194, confirming the molecular weight of the compound. The fragmentation pattern is consistent with the structure of an aromatic dialdehyde. Common fragmentation pathways for aromatic aldehydes include the loss of a hydrogen radical to form an [M-1]⁺ ion and the loss of the formyl radical (CHO) to give an [M-29]⁺ ion.[3]

Below is a proposed fragmentation pathway for this compound.

Crystallographic Analysis

The definitive three-dimensional structure of this compound in the solid state has been determined by single-crystal X-ray diffraction. The crystallographic data is available from the Cambridge Crystallographic Data Centre (CCDC).

CCDC Deposition Number: 240156[1]

This data provides precise bond lengths, bond angles, and torsion angles, confirming the planar nature of the benzene (B151609) ring and the relative orientation of the substituent groups. For detailed crystallographic information, researchers are encouraged to access the data directly from the CCDC database.

Experimental Protocols

Synthesis of this compound

A common synthetic route to this compound starts from 1,4-dimethoxybenzene (B90301). The following is a representative experimental protocol.

Step 1: Synthesis of 1,4-Bis(chloromethyl)-2,5-dimethoxybenzene

-

To a solution of 1,4-dimethoxybenzene in a suitable solvent (e.g., dioxane), add paraformaldehyde and concentrated hydrochloric acid.

-

Heat the reaction mixture under reflux for several hours.

-

Cool the mixture to room temperature, which should result in the precipitation of the product.

-

Collect the solid by filtration, wash with water, and dry under vacuum.

-

Recrystallize the crude product from a suitable solvent (e.g., acetone) to obtain pure 1,4-bis(chloromethyl)-2,5-dimethoxybenzene.

Step 2: Synthesis of this compound (Sommelet Reaction)

-

Dissolve 1,4-bis(chloromethyl)-2,5-dimethoxybenzene and hexamethylenetetramine in chloroform.

-

Reflux the mixture for an extended period (e.g., 24 hours) to form the quaternary ammonium salt, which precipitates from the solution.

-

Collect the precipitate by filtration.

-

Hydrolyze the salt by heating it in an aqueous acidic solution (e.g., acetic acid).

-

After cooling, extract the product with an organic solvent (e.g., dichloromethane).

-

Wash the organic layer with water, dry it over an anhydrous salt (e.g., Na₂SO₄), and remove the solvent under reduced pressure.

-

Purify the final product by recrystallization from a suitable solvent (e.g., ethanol) to yield this compound as a crystalline solid.

Application in Drug Delivery Systems: Covalent Organic Frameworks (COFs)

This compound is a crucial building block in the synthesis of Covalent Organic Frameworks (COFs), which are crystalline porous polymers with potential applications in drug delivery.[4] The aldehyde groups of this compound react with amine-containing linker molecules to form stable imine bonds, creating a porous and ordered framework.

These COFs can encapsulate therapeutic agents within their pores. The release of the drug can be triggered by specific stimuli in the target environment, such as a change in pH. For instance, the imine linkages in some COFs are susceptible to hydrolysis under acidic conditions, which are often found in tumor microenvironments or within cellular lysosomes. This pH-responsive degradation of the COF backbone leads to the controlled release of the encapsulated drug at the desired site of action.

Conclusion

The structure of this compound has been thoroughly elucidated using a suite of modern analytical techniques. NMR and IR spectroscopy confirm the connectivity and functional groups present in the molecule, while mass spectrometry verifies its molecular weight and provides insights into its fragmentation. The definitive solid-state structure has been established by X-ray crystallography. This comprehensive structural understanding is essential for its application as a versatile building block in the synthesis of functional materials like Covalent Organic Frameworks, which show great promise in the field of targeted drug delivery.

References

- 1. This compound | C10H10O4 | CID 606648 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemscene.com [chemscene.com]

- 3. archive.nptel.ac.in [archive.nptel.ac.in]

- 4. Drug delivery using biocompatible covalent organic frameworks (COFs) towards a therapeutic approach - Chemical Communications (RSC Publishing) [pubs.rsc.org]

An In-Depth Technical Guide to the Solubility of 2,5-Dimethoxyterephthalaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 2,5-Dimethoxyterephthalaldehyde, a key building block in the synthesis of Covalent Organic Frameworks (COFs). Understanding its solubility is crucial for designing synthetic routes, controlling crystallization, and for its application in materials science and potentially in drug delivery systems.

Core Concepts: Solubility of Aromatic Aldehydes

The solubility of aromatic aldehydes like this compound is governed by the interplay of their structural features with the properties of the solvent. The presence of a rigid benzene (B151609) ring and two aldehyde groups contributes to its crystalline nature. The two methoxy (B1213986) groups, being electron-donating, can influence the polarity and intermolecular interactions. For a solvent to effectively dissolve this compound, it must overcome the lattice energy of the solid-state aldehyde and establish favorable solute-solvent interactions.

Qualitative Solubility Data

| Solvent | Qualitative Solubility |

| N,N-Dimethylformamide (DMF) | Very soluble.[1] |

| Methanol | Soluble.[1] |

| Ethanol | Soluble.[2] |

| Dichloromethane (DCM) | Soluble.[2] |

| Glacial Acetic Acid | Sparingly soluble.[1] |

| Chloroform | Very slightly soluble.[1] |

| Water | Practically insoluble.[1] This is expected due to the hydrophobic nature of the aromatic ring, which dominates over the potential for hydrogen bonding with the aldehyde and methoxy groups.[2] The low water solubility is a common characteristic of aromatic aldehydes. |

Experimental Protocol for Solubility Determination

While a specific, validated protocol for this compound is not published, a general method for determining the solubility of a crystalline organic compound can be employed. The following protocol is a standard approach that can be adapted for this purpose.

Objective: To determine the approximate solubility of this compound in a given solvent at a specific temperature.

Materials:

-

This compound

-

Selected solvents (e.g., DMF, Methanol, Water)

-

Vials with screw caps

-

Magnetic stirrer and stir bars

-

Constant temperature bath

-

Analytical balance

-

Filtration apparatus (e.g., syringe filters)

-

High-Performance Liquid Chromatography with UV detection (HPLC-UV) system (for quantitative analysis)

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a known volume of the selected solvent in a vial.

-

Place a magnetic stir bar in the vial.

-

Seal the vial to prevent solvent evaporation.

-

Place the vial in a constant temperature bath and stir vigorously for a predetermined time (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Collection and Preparation:

-

After the equilibration period, stop the stirring and allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Immediately filter the supernatant through a syringe filter (with a pore size appropriate to remove all undissolved particles) into a clean, pre-weighed vial.

-

-

Gravimetric Analysis (for a rough estimate):

-

Evaporate the solvent from the filtered solution under a gentle stream of nitrogen or in a vacuum oven at a temperature below the boiling point of the solvent and the melting point of the compound.

-

Once the solvent is completely removed, weigh the vial containing the dried solute.

-

Calculate the mass of the dissolved solid and determine the solubility in terms of g/100 mL or other appropriate units.

-

-

Quantitative Analysis by HPLC-UV (for precise measurement):

-

Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent.

-

Develop a suitable HPLC-UV method (select appropriate column, mobile phase, flow rate, and UV detection wavelength).

-

Generate a calibration curve by injecting the standard solutions and plotting the peak area against concentration.

-

Inject a known volume of the filtered, saturated solution (appropriately diluted if necessary) into the HPLC system.

-

Determine the concentration of this compound in the saturated solution by comparing its peak area to the calibration curve.

-

Calculate the solubility from the determined concentration.

-

Logical Workflow for Covalent Organic Framework (COF) Synthesis

This compound is a common building block (linker) in the synthesis of Covalent Organic Frameworks (COFs). The general workflow for a solvothermal synthesis of a COF using this aldehyde is depicted below.

Caption: Workflow for the synthesis of a Covalent Organic Framework (COF).

This guide provides a foundational understanding of the solubility of this compound, offering both qualitative data and a practical experimental approach for its determination. The provided workflow for COF synthesis highlights the critical role of this compound in the development of advanced porous materials. Further quantitative studies are encouraged to build a more comprehensive solubility profile for this important chemical.

References

An In-depth Technical Guide to 2,5-Dimethoxyterephthalaldehyde

For Researchers, Scientists, and Drug Development Professionals

This document provides a concise technical overview of 2,5-Dimethoxyterephthalaldehyde, focusing on its core physicochemical properties. The information is presented to support research and development activities where this compound is of interest.

Core Molecular Data

This compound is an organic compound characterized by an aromatic benzene (B151609) ring substituted with two methoxy (B1213986) groups and two aldehyde functional groups.[1] This structure makes it a subject of interest for various applications in organic synthesis, materials science, and medicinal chemistry.[1]

The fundamental molecular properties of this compound are summarized in the table below. This data is essential for stoichiometric calculations, analytical characterization, and experimental design.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₀O₄ | [2][3][4] |

| Molecular Weight | 194.18 g/mol | [2][3][4] |

| IUPAC Name | This compound | [2] |

| CAS Number | 7310-97-6 | [3][4] |

| Canonical SMILES | COC1=CC(=C(C=C1C=O)OC)C=O | [2][3][4] |

Physicochemical Properties

This compound typically appears as a white to yellow crystalline solid.[1][5] It is soluble in organic solvents like dichloromethane (B109758) but has lower solubility in water.[1] The presence of two reactive aldehyde groups makes it a valuable precursor in various condensation reactions.[1]

Logical Relationship of Core Properties

The following diagram illustrates the direct relationship between the chemical compound and its fundamental identifiers.

Caption: Relationship between this compound and its key identifiers.

Experimental Protocols

While this document does not detail specific experimental use-cases, a common protocol for the characterization of this compound involves:

-

Purity Analysis (Gas Chromatography - GC):

-

Method: A sample is dissolved in a suitable organic solvent. An aliquot is injected into a gas chromatograph equipped with a capillary column (e.g., DB-5 or equivalent) and a flame ionization detector (FID).

-

Conditions: The temperature program is ramped to ensure the separation of the analyte from any impurities or residual solvent.

-

Outcome: Purity is determined by the area percentage of the main peak corresponding to this compound.[5]

-

-

Structural Confirmation (Nuclear Magnetic Resonance - NMR):

-

Method: A sample is dissolved in a deuterated solvent (e.g., CDCl₃). ¹H NMR and ¹³C NMR spectra are acquired.

-

Expected ¹H NMR signals: Resonances corresponding to the aldehydic protons, aromatic protons, and methoxy protons are observed. For example, in CDCl₃, expected signals include singlets for the aldehydic protons (~10.50 ppm), aromatic protons (~7.26 ppm), and methoxy protons (~3.95 ppm).[6]

-

Outcome: The chemical shifts, integration, and coupling patterns confirm the molecular structure.[5][6]

-

References

- 1. CAS 7310-97-6: 2,5-Dimethoxy-1,4-benzenedicarboxaldehyde [cymitquimica.com]

- 2. This compound | C10H10O4 | CID 606648 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | 7310-97-6 | FD66165 [biosynth.com]

- 4. chemscene.com [chemscene.com]

- 5. This compound | 7310-97-6 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 6. This compound | 7310-97-6 [chemicalbook.com]

A Technical Guide to the Electrophilic Aromatic Substitution of 2,5-Dimethoxyterephthalaldehyde: A Predictive Analysis

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth theoretical analysis of the electrophilic aromatic substitution (EAS) on 2,5-dimethoxyterephthalaldehyde. Due to a lack of direct experimental data for this specific substrate in peer-reviewed literature, this document leverages established principles of organic chemistry and data from analogous compounds to predict reactivity, regioselectivity, and potential experimental protocols. The analysis indicates that the vacant 3- and 6-positions of the aromatic ring are the expected sites of substitution, governed by the powerful activating effects of the two methoxy (B1213986) groups. This guide offers hypothetical, yet plausible, experimental conditions for nitration and bromination reactions, supported by data from similar substrates like 1,4-dimethoxybenzene (B90301). The content is intended to serve as a foundational resource for researchers designing synthetic routes involving this versatile dialdehyde.

Introduction to this compound

This compound is an aromatic compound featuring a benzene (B151609) ring substituted with two electron-donating methoxy groups (-OCH₃) and two electron-withdrawing aldehyde groups (-CHO) at the 1, 2, 4, and 5 positions.[1] This unique substitution pattern makes it a valuable precursor in the synthesis of complex molecules, including polymers, covalent organic frameworks (COFs), and pharmaceutical intermediates.[2][3] The reactivity of its aldehyde functionalities in condensation reactions is well-documented; however, the behavior of its aromatic core in electrophilic substitution reactions is less explored.[3][4] Understanding the principles of EAS for this molecule is crucial for its functionalization and the development of novel derivatives.

Predicted Reactivity and Regioselectivity

The outcome of an electrophilic aromatic substitution reaction is determined by the nature of the substituents already present on the benzene ring.[5][6] These groups can either activate or deactivate the ring towards electrophilic attack and direct the incoming electrophile to specific positions.

-

Activating Groups (Ortho-, Para-Directors): The two methoxy (-OCH₃) groups are strong activating groups. They donate electron density to the aromatic ring through resonance, stabilizing the cationic intermediate (the arenium ion) formed during the reaction.[5] This effect directs incoming electrophiles to the positions ortho and para to themselves.

-

Deactivating Groups (Meta-Directors): The two aldehyde (-CHO) groups are strong deactivating groups.[7] They withdraw electron density from the ring, making it less nucleophilic and thus less reactive towards electrophiles.[7] This effect directs incoming electrophiles to the meta position.

In this compound, these directing effects are in opposition—a phenomenon known as antagonism.[6][8] However, the activating effect of the methoxy groups is generally more powerful than the deactivating effect of the aldehyde groups in determining the position of substitution.

The available positions for substitution on the ring are C3 and C6.

-

Position C3: This position is ortho to the methoxy group at C2 and meta to the aldehyde group at C4.

-

Position C6: This position is ortho to the methoxy group at C5 and meta to the aldehyde group at C1.

Due to the molecule's symmetry, positions C3 and C6 are chemically equivalent. The strong ortho-directing influence of the two methoxy groups will preferentially direct the electrophile to these positions. While the aldehyde groups deactivate the ring overall, making the reaction less facile than on 1,4-dimethoxybenzene, substitution is predicted to be feasible under appropriate conditions.

Proposed Electrophilic Aromatic Substitution Reactions

While no specific protocols for this compound exist, we can propose reaction conditions based on successful substitutions on the closely related 1,4-dimethoxybenzene. The presence of the deactivating aldehyde groups suggests that slightly harsher conditions or longer reaction times may be necessary compared to the parent dimethoxybenzene.

Hypothetical Nitration

Nitration introduces a nitro group (-NO₂) onto the aromatic ring. The reaction typically uses a nitrating agent like nitric acid in the presence of a strong acid catalyst such as sulfuric acid. Studies on the nitration of 1,4-dimethoxybenzene derivatives show that the reaction proceeds readily, yielding nitro-substituted products.[9][10][11]

Table 1: Proposed Protocol for Nitration

| Parameter | Proposed Value/Reagent | Rationale / Reference |

|---|---|---|

| Substrate | This compound | - |

| Reagents | Nitric acid (HNO₃), Sulfuric acid (H₂SO₄) | Standard nitrating mixture for activated rings.[10] |

| Solvent | Acetic Acid | Used in nitration of similar dimethoxybenzenes.[10] |

| Temperature | 0 - 10 °C | To control the exothermic reaction and prevent side products. |

| Reaction Time | 1 - 3 hours | May require longer time due to deactivating groups. |

| Predicted Product | 3-Nitro-2,5-dimethoxyterephthalaldehyde | Substitution directed by the powerful methoxy groups. |

Hypothetical Bromination

Bromination involves the substitution of a hydrogen atom with a bromine atom (-Br). For activated rings like dimethoxybenzenes, a variety of brominating agents can be used, often without a strong Lewis acid catalyst. A solventless method using Oxone and sodium bromide has been shown to be effective for the dibromination of 1,4-dimethoxybenzene.[12]

Table 2: Proposed Protocol for Bromination

| Parameter | Proposed Value/Reagent | Rationale / Reference |

|---|---|---|

| Substrate | This compound | - |

| Reagents | N-Bromosuccinimide (NBS) | A mild and selective brominating agent for activated rings.[1] |

| Solvent | N,N-Dimethylformamide (DMF) or Acetonitrile | Polar aprotic solvents suitable for NBS reactions. |

| Temperature | Room Temperature (20 - 25 °C) | NBS often reacts efficiently at room temperature. |

| Reaction Time | 4 - 12 hours | Monitoring by TLC is recommended. |

| Predicted Product | 3-Bromo-2,5-dimethoxyterephthalaldehyde | Substitution directed by the powerful methoxy groups. |

General Mechanism and Experimental Workflow

The mechanism for electrophilic aromatic substitution is a two-step process. First, the electron-rich aromatic ring attacks the electrophile (E⁺), forming a resonance-stabilized carbocation known as an arenium ion or sigma complex. This step is typically the rate-determining step.[13] In the second step, a base removes a proton from the carbon atom bearing the electrophile, restoring the aromaticity of the ring.

A typical experimental workflow for performing and analyzing these reactions would involve the careful mixing of reagents, monitoring the reaction's progress, and isolating and purifying the final product.

Conclusion and Future Outlook

This guide presents a predictive framework for the electrophilic aromatic substitution of this compound. Based on fundamental principles and data from analogous compounds, electrophilic attack is anticipated to occur selectively at the C3 and C6 positions, driven by the directing power of the methoxy substituents. The provided hypothetical protocols for nitration and bromination serve as a starting point for experimental investigation.

It is critical for researchers to approach these proposed reactions with standard laboratory caution, beginning with small-scale trials and thoroughly monitoring the reaction progress. The successful functionalization of the this compound core could unlock a new family of derivatives with potential applications in materials science and medicinal chemistry, making this an important area for future experimental validation.

References

- 1. Facile oxidation of fused 1,4-dimethoxybenzenes to 1,4-quinones using NBS: fine-tuned control over bromination and oxidation reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Terephthalaldehyde | 623-27-8 | Benchchem [benchchem.com]

- 3. nbinno.com [nbinno.com]

- 4. Terephthalaldehyde - Wikipedia [en.wikipedia.org]

- 5. Electrophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 6. Aromatic Reactivity [www2.chemistry.msu.edu]

- 7. organicmystery.com [organicmystery.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Regioselectivity in the nitration of dialkoxybenzenes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Mononitration of 1,4-dimethoxybenzene , Hive Chemistry Discourse [chemistry.mdma.ch]

- 11. lookchem.com [lookchem.com]

- 12. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

- 13. chem.uci.edu [chem.uci.edu]

The Pivotal Role of Methoxy Groups in Modulating the Reactivity of 2,5-Dimethoxyterephthalaldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,5-Dimethoxyterephthalaldehyde is a versatile aromatic compound whose reactivity is intricately governed by the electronic and steric effects of its constituent methoxy (B1213986) and aldehyde groups. This technical guide provides an in-depth analysis of the role of the methoxy substituents in directing the chemical behavior of the molecule. It covers the electronic landscape of the benzene (B151609) ring, the reactivity of the aldehyde functionalities, and the steric implications for various reactions. This document also presents key experimental protocols and quantitative data to offer a comprehensive resource for researchers in organic synthesis, materials science, and medicinal chemistry.

Introduction

This compound, a derivative of terephthalaldehyde, is characterized by a benzene ring substituted with two aldehyde groups at the 1 and 4 positions and two methoxy groups at the 2 and 5 positions.[1] This substitution pattern bestows a unique reactivity profile upon the molecule, making it a valuable precursor in the synthesis of a wide array of complex organic structures, including pharmaceuticals and functional materials.[1][2] The presence of the methoxy groups is not merely a structural feature but a critical determinant of the molecule's chemical behavior. Understanding the nuanced interplay between the electron-donating methoxy groups and the electron-withdrawing aldehyde groups is paramount for effectively utilizing this compound in synthetic applications.

Electronic Effects of Methoxy Groups

The reactivity of the aromatic ring in this compound is profoundly influenced by the dual electronic nature of the methoxy groups. These groups exert a strong electron-donating effect through resonance and a weaker electron-withdrawing effect through induction.

2.1. Resonance Effect

The oxygen atom in each methoxy group possesses lone pairs of electrons that can be delocalized into the benzene ring's π-system.[3][4] This resonance effect significantly increases the electron density of the aromatic ring, particularly at the ortho and para positions relative to the methoxy groups.[5][6] This heightened electron density makes the ring more nucleophilic and thus more susceptible to electrophilic attack.[7][8]

2.2. Inductive Effect

Due to the high electronegativity of the oxygen atom, the methoxy group also exerts an electron-withdrawing inductive effect, pulling electron density away from the benzene ring through the sigma bond.[3][4] However, in the context of electrophilic aromatic substitution, the resonance effect is significantly stronger and dominates the inductive effect, leading to an overall activation of the ring.[3][9]

The following diagram illustrates the interplay of these electronic effects.

Caption: Electronic effects of substituents in this compound.

Reactivity of the Aldehyde Groups

The aldehyde functional groups in this compound are the primary sites for nucleophilic addition and condensation reactions. The methoxy groups, by donating electron density to the ring, can indirectly influence the reactivity of these aldehyde groups. This electron donation can slightly reduce the electrophilicity of the carbonyl carbons, potentially slowing down reactions with weak nucleophiles. However, the inherent reactivity of aldehydes ensures they readily participate in a variety of transformations.

3.1. Condensation Reactions

This compound is an excellent substrate for condensation reactions, such as aldol (B89426) condensations and the formation of Schiff bases.[10] These reactions are fundamental in the construction of larger, more complex molecules.

A notable example is the mixed aldol condensation with acetone (B3395972), which is a key step in the synthesis of curcumin (B1669340) derivatives.[11] The reaction proceeds under basic conditions, where a base abstracts an α-proton from acetone to form an enolate, which then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde.[11]

3.2. Schiff Base Formation

The aldehyde groups readily react with primary amines to form Schiff bases (imines).[10] This reaction involves the initial formation of a hemiaminal intermediate, which then dehydrates to yield the final imine product.[10] Schiff bases derived from this compound are of significant interest in coordination chemistry and for the development of metal-organic frameworks.[10]

Steric Effects of Methoxy Groups

The methoxy groups, being relatively bulky, can exert steric hindrance, which can influence the regioselectivity of certain reactions. In the case of electrophilic aromatic substitution on the ring, the positions ortho to the methoxy groups are electronically activated. However, the steric bulk of the methoxy groups may hinder the approach of a large electrophile to these positions, potentially favoring substitution at the less sterically crowded sites.[12][13]

For reactions involving the aldehyde groups, the adjacent methoxy groups can also play a role in directing the approach of nucleophiles, potentially influencing the stereochemical outcome of the reaction.

The following workflow illustrates a typical experimental procedure involving this compound.

Caption: Experimental workflow for the synthesis of a curcumin derivative.

Quantitative Data

The following table summarizes key quantitative data related to the synthesis and properties of this compound and its derivatives.

| Parameter | Value | Reference |

| Synthesis of this compound | ||

| Starting Material | 1,4-Dimethoxybenzene (B90301) | [14] |

| Yield of 1,4-bis(chloromethyl)-2,5-dimethoxybenzene (B3031465) | 26% | [14] |

| Yield of this compound | 45% | [14] |

| Spectroscopic Data (¹H NMR, 300 MHz, CDCl₃) | ||

| Aldehyde Protons (s, 2H) | δ 10.50 ppm | [14] |

| Aromatic Protons (s, 2H) | δ 7.26 ppm | [14] |

| Methoxy Protons (s, 6H) | δ 3.95 ppm | [14] |

| Spectroscopic Data (¹³C NMR, 101 MHz, CDCl₃) | ||

| Carbonyl Carbon | δ 189.19 ppm | [14] |

| C-O Carbon | δ 155.73 ppm | [14] |

| C-H (aromatic) | δ 110.92 ppm | [14] |

| Methoxy Carbon | δ 56.23 ppm | [14] |

| Aldol Condensation with Acetone | ||

| Product | 1,5-Bis(2,5-dimethoxyphenyl)penta-1,4-diene-3-one | [11] |

| Yield (Room Temperature) | 56% | [11] |

| Yield (Reflux) | 82% | [11] |

Experimental Protocols

6.1. Synthesis of this compound [14]

-

Step 1: Synthesis of 1,4-bis(chloromethyl)-2,5-dimethoxybenzene

-

To a solution of 1,4-dimethoxybenzene (10.0 g, 72.3 mmol) in 1,4-dioxane (B91453) (30 mL), add 38% aqueous formaldehyde (B43269) (5 mL) and paraformaldehyde (3.0 g, 99.0 mmol).

-

Heat the mixture to 90°C and add concentrated hydrochloric acid (5 mL) in two portions over 30 minutes.

-

Continue heating for 1 hour, then add an additional 30 mL of concentrated hydrochloric acid.

-

Cool the mixture to room temperature to allow for the precipitation of a white solid.

-

Collect the precipitate by filtration and dry under vacuum.

-

Recrystallize the crude product from acetone to yield 1,4-bis(chloromethyl)-2,5-dimethoxybenzene as a white solid.

-

-

Step 2: Synthesis of this compound

-

Dissolve 1,4-bis(chloromethyl)-2,5-dimethoxybenzene (15.0 g, 63.8 mmol) and hexamethylenetetramine (18.0 g, 127.6 mmol) in chloroform (B151607) (50 mL).

-

Reflux and stir the mixture for 24 hours.

-

After cooling to room temperature, collect the light yellow precipitate by filtration.

-

Dissolve the precipitate in water (30 mL), acidify with acetic acid (10 mL), and stir at 90°C for 24 hours.

-

After cooling to room temperature, extract the product with dichloromethane (B109758) (200 mL).

-

Wash the organic phase three times with water (200 mL) and dry over anhydrous sodium sulfate.

-

Evaporate the solvent and recrystallize the residue from ethanol to obtain 2,5-dimethoxybenzene-1,4-dicarboxaldehyde as a bright yellow solid.

-

6.2. Aldol Condensation of 2,5-Dimethoxybenzaldehyde (B135726) with Acetone [11]

-

Note: This protocol uses 2,5-dimethoxybenzaldehyde as a model, the principles are directly applicable to this compound.

-

Prepare a mixture of 2,5-dimethoxybenzaldehyde (830 mg, 5.0 mmol), acetone (0.2 mL, 2.5 mmol), ethanol (10 mL), and 1.0 M sodium hydroxide (20 mL).

-

Reflux the mixture for 2 hours.

-

Filter the resulting crystal and dry to obtain the curcumin derivative.

Conclusion

The methoxy groups in this compound are instrumental in defining its reactivity. Their strong electron-donating resonance effect activates the aromatic ring towards electrophilic substitution, while their steric bulk can introduce regioselectivity. The aldehyde groups remain highly reactive, readily participating in condensation and nucleophilic addition reactions. A thorough understanding of these electronic and steric contributions is crucial for the strategic design of synthetic pathways that leverage the unique chemical properties of this versatile building block. This guide provides the foundational knowledge, quantitative data, and experimental protocols to facilitate its effective application in advanced chemical research and development.

References

- 1. CAS 7310-97-6: 2,5-Dimethoxy-1,4-benzenedicarboxaldehyde [cymitquimica.com]

- 2. nbinno.com [nbinno.com]

- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 4. vaia.com [vaia.com]

- 5. brainly.com [brainly.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Aromatic Reactivity [www2.chemistry.msu.edu]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. bloomtechz.com [bloomtechz.com]

- 11. Aldol condensation of 2,5-dimethoxybenzaldehyde with actone under basic conditions – Oriental Journal of Chemistry [orientjchem.org]

- 12. masterorganicchemistry.com [masterorganicchemistry.com]

- 13. benchchem.com [benchchem.com]

- 14. This compound | 7310-97-6 [chemicalbook.com]

2,5-Dimethoxyterephthalaldehyde: A Versatile Building Block in Modern Organic Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

2,5-Dimethoxyterephthalaldehyde is a highly functionalized aromatic dialdehyde (B1249045) that has garnered significant attention in the field of organic chemistry. Its rigid benzene (B151609) core, symmetrically substituted with two electron-donating methoxy (B1213986) groups and two reactive aldehyde functionalities, makes it a valuable precursor for the synthesis of a diverse array of complex organic molecules and advanced materials. This technical guide provides a comprehensive overview of the synthesis, properties, and burgeoning applications of this compound, with a particular focus on its role in the construction of porous crystalline polymers and its potential in medicinal chemistry and fluorescent sensor development.

Synthesis of this compound

The preparation of this compound can be achieved through several synthetic routes, most commonly starting from 1,4-dimethoxybenzene (B90301). The choice of method often depends on the desired scale, available reagents, and tolerance for multi-step procedures.

Synthetic Routes and Quantitative Data

| Route | Starting Material | Key Reagents | Reported Yield | Reference |

| Bromination followed by Lithiation and Formylation | 1,4-Dimethoxybenzene | 1. Br₂, CHCl₃2. n-BuLi, THF3. Anhydrous DMF | ~29% | [1] |

| Chloromethylation followed by Sommelet Reaction | 1,4-Dimethoxybenzene | 1. Paraformaldehyde, HCl2. Hexamethylenetetramine3. Acetic acid | Not Reported | N/A |

Detailed Experimental Protocol: Bromination, Lithiation, and Formylation

This protocol is adapted from a reported synthesis of this compound.[1]

Step 1: Synthesis of 1,4-dibromo-2,5-dimethoxybenzene (B1296824)

-

Dissolve 1,4-dimethoxybenzene (5.0 g, 36.2 mmol) in 25 mL of chloroform (B151607) in a round-bottom flask.

-

At 0°C, add a solution of bromine (14.6 g, 91.75 mmol) in 25 mL of chloroform dropwise to the reaction mixture.

-

Allow the mixture to stir at room temperature for 24 hours.

-

Dilute the reaction mixture with chloroform and wash successively with saturated sodium bisulfite solution, 1 M sodium hydroxide (B78521) solution, and water.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 1,4-dibromo-2,5-dimethoxybenzene.

Step 2: Synthesis of this compound

-

Under an argon atmosphere, dissolve 1,4-dibromo-2,5-dimethoxybenzene (3.0 g, 10.0 mmol) in 50 mL of anhydrous tetrahydrofuran (B95107) (THF) and cool to -78°C.

-

Slowly add n-butyllithium (1.6 M in hexanes, 14 mL, 22.0 mmol) to the solution and stir at -78°C for 2 hours.

-

Add anhydrous N,N-dimethylformamide (DMF) (2.0 mL, 25 mmol) to the reaction mixture and allow it to gradually warm to room temperature.

-

Stir the mixture for an additional 3 hours at room temperature.

-

Quench the reaction by adding 15 mL of 3.0 M aqueous hydrochloric acid, which will precipitate the product.

-

Isolate the solid by filtration and dry under reduced pressure to obtain this compound.

Applications in the Synthesis of Covalent Organic Frameworks (COFs)

A primary application of this compound is its use as a linear, C2-symmetric building block for the construction of Covalent Organic Frameworks (COFs).[2] These are a class of crystalline porous polymers with ordered structures and tunable functionalities. The aldehyde groups of this compound readily undergo condensation reactions with multitopic amines to form stable imine linkages, leading to the formation of two-dimensional (2D) or three-dimensional (3D) porous networks.

The methoxy groups on the terephthalaldehyde (B141574) unit play a crucial role in the properties of the resulting COFs. They can influence the electronic properties of the framework and enhance interlayer interactions, which can contribute to the overall stability and ordering of the material.[3]

Workflow for COF Synthesis

Caption: General workflow for the synthesis of a Covalent Organic Framework.

Properties of COFs Derived from this compound

| COF Name | Amine Co-monomer | Linkage | BET Surface Area (m²/g) | Pore Size (nm) | Thermal Stability (°C) | Reference |

| TAPB-DMTP-COF | 1,3,5-Tris(4-aminophenyl)benzene (B174889) (TAPB) | Imine | ~1035 | ~1.8 | >400 | [4] |

| TTA-DTM-COF | 4,4',4''-(1,3,5-triazine-2,4,6-triyl)trianiline (TTA) | Imine | Not Reported | Not Reported | Not Reported | [5] |

| DmaTph | 5,10,15,20-Tetrakis(4-aminophenyl)porphyrin (Tph) | Imine | Not Reported | Not Reported | Not Reported | [6] |

Detailed Experimental Protocol: Synthesis of a COF

The following is a representative protocol for the synthesis of a COF from this compound and an amine linker.[4]

-

To a suspension of amine-functionalized magnetic nanoparticles (Fe3O4-NH2) in 1,4-dioxane, add this compound and an aqueous solution of acetic acid.

-

Heat the mixture at 70°C for 2 hours.

-

Wash the resulting solid to remove unreacted aldehyde.

-

Add 1,3,5-tris(4-aminophenyl)benzene (TAPB) and an aqueous solution of acetic acid to the solid.

-

Heat the reaction mixture again at 70°C for 2 hours.

-

Wash the resulting Fe3O4-NH2@TAPB-DMTP-COF composite material and dry under vacuum.

Potential Applications in Medicinal Chemistry

While direct applications of this compound in drug development are not extensively documented, its derivatives, particularly those of the closely related 2,5-dimethoxybenzoic acid, have shown promise in medicinal chemistry.[7] The structural motif of a 1,4-disubstituted benzene ring with methoxy groups is present in various biologically active compounds.

Derivatives such as 2',5'-dimethoxychalcones have been investigated as potential anticancer agents.[7] These compounds can be synthesized through the Claisen-Schmidt condensation of a substituted acetophenone (B1666503) with a substituted benzaldehyde. The dialdehyde functionality of this compound offers the potential for the synthesis of bis-chalcones or other symmetrical molecules with potential biological activity.

Logical Pathway for Drug Discovery

References

- 1. rsc.org [rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. Large-Scale Synthesis of Covalent Organic Frameworks: Challenges and Opportunities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Enhancing Photocatalytic Performance of Imine-Linked Covalent Organic Frameworks (COFs) through Grafting Methoxyl Groups - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound - CD Bioparticles [cd-bioparticles.net]

- 7. benchchem.com [benchchem.com]

Methodological & Application

Application Notes and Protocols: Synthesis of Covalent Organic Frameworks Using 2,5-Dimethoxyterephthalaldehyde

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of covalent organic frameworks (COFs) utilizing 2,5-dimethoxyterephthalaldehyde as a key building block. The resulting porous crystalline materials exhibit high thermal stability and surface areas, making them promising candidates for applications in drug delivery and catalysis.

Introduction

Covalent organic frameworks are a class of porous, crystalline polymers with ordered structures and tunable functionalities. The synthesis of COFs through the condensation of this compound with various amine linkers, such as 1,3,5-tris(4-aminophenyl)benzene (B174889) (TAPB), results in robust frameworks with well-defined pore structures. The methoxy (B1213986) groups on the aldehyde monomer enhance the stability of the resulting imine linkage and influence the interlayer stacking within the COF structure.[1][2] These materials are of significant interest for a range of applications, including gas storage, separation, and as platforms for drug delivery.[3][4][5]

Data Presentation

The following table summarizes the key quantitative data for COFs synthesized using this compound and related monomers.

| COF Name | Linker Molecule | Synthesis Method | Yield (%) | BET Surface Area (m²/g) | Pore Size (nm) |

| TAPB-DMTP-COF | 1,3,5-tris(4-aminophenyl)benzene (TAPB) | Solvothermal | ~70 | 2385 | 2.7 |

| MC-DMTP-TPB COF | 1,3,5-tris(4-aminophenyl)benzene (TPB) | Mechanochemical | 98 | 1387 | Mesoporous |

| HD-TAPB-DMTP COF | 1,3,5-tris(4-aminophenyl)benzene (TAPB) & Helicid (HD) | Solvothermal | - | - | - |

| Au NPs@TAPB-DMTP COF | 1,3,5-tris(4-aminophenyl)benzene (TAPB) | Solvothermal (in situ growth) | - | 1915 | - |

Experimental Protocols

Protocol 1: Solvothermal Synthesis of TAPB-DMTP-COF

This protocol describes the synthesis of a 2D imine-linked COF from 1,3,5-tris(4-aminophenyl)benzene (TAPB) and this compound (DMTP) via a solvothermal method.[6]

Materials:

-

1,3,5-tris(4-aminophenyl)benzene (TAPB)

-

This compound (DMTP)

-

o-dichlorobenzene (o-DCB)

-

n-Butanol (BuOH)

-

6 M Acetic Acid

-

Tetrahydrofuran (THF)

-

Pyrex tube

Procedure:

-

In a Pyrex tube, add 1,3,5-tris(4-aminophenyl)benzene (TAPB) (0.08 mmol) and this compound (DMTP) (0.12 mmol).

-

Add a solvent mixture of o-dichlorobenzene (0.5 mL) and n-butanol (0.5 mL).

-

Add 6 M aqueous acetic acid (0.1 mL) as a catalyst.

-

Sonicate the mixture for 15 minutes to ensure a homogeneous dispersion.

-

Subject the Pyrex tube to three freeze-pump-thaw cycles to degas the mixture.

-

Seal the tube under vacuum and heat it in an oven at 120 °C for 3 days.

-

After cooling to room temperature, a yellow precipitate will be formed.

-

Collect the solid product by centrifugation.

-

Wash the precipitate with THF.

-

Purify the crude product by Soxhlet extraction with THF for 24 hours to remove any unreacted monomers and oligomers.

-

Dry the purified yellow powder under vacuum at 120 °C for 24 hours to obtain the final product.

Protocol 2: Mechanochemical Synthesis of MC-DMTP-TPB COF

This protocol details a rapid and green synthesis of an imine-linked COF via liquid-assisted grinding (LAG) mechanochemistry.[7]

Materials:

-

1,3,5-tris(4-aminophenyl)benzene (TPB)

-

This compound (DMTP)

-

Acetic Acid (catalyst)

-

Acetonitrile (B52724) (liquid additive)

-

Stainless steel milling jar and balls

-

Mixer mill

Procedure:

-

Place 1,3,5-tris(4-aminophenyl)benzene (TPB) and this compound (DMTP) in a 1:1.5 molar ratio into a 5-mL stainless steel milling jar.

-

Add two stainless steel balls (each 7 mm in diameter).

-

Add acetonitrile as the liquid-assisted grinding additive (η < 1 µL/mg).

-

Add a catalytic amount of acetic acid.

-

Mill the mixture in a mixer mill at a set frequency for a specified time (e.g., 60 minutes).

-

After milling, collect the resulting powder.

-

Wash the product with an appropriate solvent (e.g., acetonitrile) to remove any unreacted starting materials and the catalyst.

-

Dry the final product under vacuum.

Protocol 3: Doxorubicin (B1662922) (DOX) Loading and Release from a Functionalized COF

This protocol outlines the procedure for loading the anticancer drug doxorubicin into a hydrophilic COF and its subsequent pH-responsive release. This protocol is adapted from a study on a sulfonated azine-linked COF and can be modified for other functionalized COFs.[8]

Materials:

-

Functionalized COF (e.g., Az-AL-SO3H-COF)

-

Doxorubicin hydrochloride (DOX)

-

Phosphate-buffered saline (PBS) at pH 7.4 and pH 5.6

-

Deionized water

Drug Loading:

-

Disperse the functionalized COF in an aqueous solution of doxorubicin.

-

Stir the suspension at room temperature for a specified period (e.g., 24 hours) to allow for drug loading.

-

Collect the drug-loaded COF by centrifugation.

-

Wash the product with deionized water to remove any surface-adsorbed drug.

-

Dry the Dox-loaded COF under vacuum.

-

Determine the drug loading content and efficiency by measuring the concentration of DOX in the supernatant using UV-Vis spectroscopy.

Drug Release:

-

Disperse a known amount of the Dox-loaded COF in PBS solutions at pH 7.4 (simulating physiological conditions) and pH 5.6 (simulating the tumor microenvironment).

-

Incubate the suspensions at 37 °C with gentle shaking.

-

At predetermined time intervals, collect aliquots of the release medium after centrifugation.

-

Measure the concentration of released DOX in the aliquots using UV-Vis spectroscopy.

-

Calculate the cumulative drug release percentage over time.

Visualizations

Caption: Workflow for the solvothermal synthesis of TAPB-DMTP-COF.

Caption: Proposed mechanism for intracellular delivery of Doxorubicin using a pH-responsive COF.

References

- 1. Covalent Organic Framework Composites: Synthesis and Analytical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. escholarship.org [escholarship.org]

- 4. Templated Assembly of pH-Labile Covalent Organic Framework Hierarchical Particles for Intracellular Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 5. rsc.org [rsc.org]

- 6. rsc.org [rsc.org]

- 7. pubs.rsc.org [pubs.rsc.org]

- 8. Advanced Postsynthetic Modification of COF: Elevating Hydrophilicity for Efficient Doxorubicin Delivery - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols: 2,5-Dimethoxyterephthalaldehyde as a Linker for 2D Covalent Organic Frameworks

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis, properties, and applications of two-dimensional Covalent Organic Frameworks (2D COFs) utilizing 2,5-dimethoxyterephthalaldehyde as a key building block. Detailed experimental protocols are provided to facilitate the reproduction and further exploration of these versatile materials in various research and development settings, with a particular focus on their potential in drug delivery and catalysis.

Introduction

This compound is a C2-symmetric aromatic dialdehyde (B1249045) that serves as an excellent linker for the construction of highly ordered, porous 2D COFs. The presence of electron-donating methoxy (B1213986) groups on the phenyl ring can enhance the interlayer interactions and stability of the resulting framework.[1] These COFs are synthesized through reversible condensation reactions, typically forming crystalline, porous polymers with tunable properties. The inherent porosity, high surface area, and potential for functionalization make these materials promising candidates for a wide range of applications, including gas storage, separation, catalysis, and as carriers for drug delivery systems.[2][3][4]

Properties of this compound-based COFs

COFs synthesized using this compound exhibit a range of desirable physicochemical properties. The specific characteristics are dependent on the co-monomer used in the synthesis. A summary of key quantitative data for a representative COF, TAPB-DMTP-COF, synthesized from 1,3,5-tris(4-aminophenyl)benzene (B174889) (TAPB) and this compound (DMTP), is presented below.

| Property | Value | Reference |

| BET Surface Area | ~1142 m²/g | [5] |

| Pore Size | Mesoporous | [1] |

| Thermal Stability | Stable up to ~350 °C | [6] |

| Chemical Stability | Stable in water, strong acids, and strong bases | [1] |

Experimental Protocols

Synthesis of TAPB-DMTP-COF (Solvothermal Method)

This protocol describes the synthesis of a 2D imine-linked COF from 1,3,5-tris(4-aminophenyl)benzene (TAPB) and this compound (DMTP).

Materials:

-

1,3,5-Tris(4-aminophenyl)benzene (TAPB)

-

This compound (DMTP)

-

6 M Aqueous Acetic Acid

-

Anhydrous Tetrahydrofuran (B95107) (THF)

-

Anhydrous Acetone

Procedure:

-

In a Pyrex tube, add 1,3,5-tris(4-aminophenyl)benzene (TAPB) and this compound (DMTP) in a 1:1.5 molar ratio.

-

Add a solvent mixture of 1,4-dioxane and mesitylene (1:1 v/v).

-

Add 6 M aqueous acetic acid as a catalyst. The total volume of the solvent and catalyst should be sufficient to create a slurry.

-

The tube is then flash-frozen in liquid nitrogen, evacuated to a high vacuum, and flame-sealed.

-

Heat the sealed tube in an oven at 120 °C for 72 hours.

-

After cooling to room temperature, the precipitate is collected by filtration.

-

The collected solid is washed sequentially with anhydrous tetrahydrofuran (THF) and anhydrous acetone.

-

The purified COF powder is then dried under vacuum at a temperature above 100 °C to remove any residual solvent.

Characterization:

The resulting COF should be characterized by Powder X-ray Diffraction (PXRD) to confirm crystallinity, Fourier-Transform Infrared (FTIR) spectroscopy to verify the formation of imine linkages, and Brunauer–Emmett–Teller (BET) analysis to determine the surface area and porosity. Thermogravimetric analysis (TGA) can be used to assess thermal stability.[7]

Protocol for Drug Loading in TAPB-DMTP-COF

This protocol outlines a general procedure for loading a therapeutic agent into the pores of the synthesized COF.

Materials:

-

Synthesized and activated TAPB-DMTP-COF

-

Drug of interest (e.g., 5-Fluorouracil, Doxorubicin)

-

An appropriate solvent in which the drug is soluble (e.g., hexane, water)[8]

Procedure:

-

Suspend a known amount of activated TAPB-DMTP-COF in a solution of the drug with a known concentration.

-

Stir the suspension at room temperature for a specified period (e.g., 24-72 hours) to allow for diffusion of the drug molecules into the COF pores.

-

Collect the drug-loaded COF by centrifugation or filtration.

-

Wash the collected solid with a fresh solvent to remove any surface-adsorbed drug molecules.

-

Dry the drug-loaded COF under vacuum.

-

Determine the drug loading capacity by analyzing the supernatant using UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC) to measure the decrease in drug concentration. Alternatively, thermogravimetric analysis (TGA) of the drug-loaded COF can be used to quantify the loaded amount.[2]

Protocol for In Vitro Drug Release Study

This protocol describes how to evaluate the release of a loaded drug from the COF under simulated physiological conditions.

Materials:

-

Drug-loaded TAPB-DMTP-COF

-

Phosphate-buffered saline (PBS) at different pH values (e.g., pH 7.4 for physiological conditions and pH 5.0 to simulate the acidic tumor microenvironment)[9]

Procedure:

-

Disperse a known amount of the drug-loaded COF in a specific volume of PBS in a dialysis bag or a vial.

-

Place the container in a larger reservoir of fresh PBS maintained at 37 °C with constant stirring.

-

At predetermined time intervals, withdraw a small aliquot of the release medium from the reservoir and replace it with an equal volume of fresh PBS to maintain sink conditions.

-

Analyze the concentration of the released drug in the collected aliquots using a suitable analytical technique (e.g., UV-Vis spectroscopy, HPLC).

-

Plot the cumulative percentage of drug released as a function of time to obtain the drug release profile.

References

- 1. researchgate.net [researchgate.net]

- 2. Covalent Organic Frameworks as Nanocarriers for Improved Delivery of Chemotherapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound - CD Bioparticles [cd-bioparticles.net]

- 4. discovery.researcher.life [discovery.researcher.life]

- 5. chemrxiv.org [chemrxiv.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. rsc.org [rsc.org]

- 9. Imine-Linked Covalent Organic Frameworks: A Biocompatible and pH-Dependent Carrier for In Vitro Sustained Release of Doxorubicin - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Synthesis of Fluorescent Polymers Using 2,5-Dimethoxyterephthalaldehyde

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis of various fluorescent polymers using 2,5-dimethoxyterephthalaldehyde as a key building block. The unique electronic and structural properties of this monomer, featuring electron-donating methoxy (B1213986) groups, make it an excellent candidate for creating highly fluorescent materials with applications in sensing, bioimaging, and organic electronics.

Application Note 1: Synthesis of Poly(p-phenylenevinylene) (PPV) Derivatives